1-ethyl-3-(9H-xanthen-9-yl)urea
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Overview
Description
1-Ethyl-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 74428-56-1
Molecular Weight: 240.264 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of xanthene-9-carboxylic acid with urea, followed by N-ethylation. The detailed steps are as follows:
Formation of Xanthene-9-Carboxylic Acid: Xanthene-9-carboxylic acid is synthesized through appropriate reactions (e.g., Friedel-Crafts acylation).
Reaction with Urea: Xanthene-9-carboxylic acid reacts with urea to form 1-ethyl-3-(9H-xanthen-9-yl)urea.
N-Ethylation: The final step involves N-ethylation of the urea moiety .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.
Chemical Reactions Analysis
1-Ethyl-3-(9H-xanthen-9-yl)urea can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the urea nitrogen or xanthene ring are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are relevant.
Major Products: These reactions yield derivatives of the compound with altered functional groups .
Scientific Research Applications
1-Ethyl-3-(9H-xanthen-9-yl)urea finds applications in:
Chemistry: Fluorescent labeling and imaging studies.
Biology: Cellular imaging, tracking, and detection of specific biomolecules.
Medicine: Diagnostic tools and drug delivery systems.
Industry: Dye lasers, sensors, and optoelectronic devices .
Mechanism of Action
The compound’s mechanism of action involves:
Fluorescence: Due to its xanthene moiety, it exhibits strong fluorescence.
Targeting: It selectively binds to specific cellular structures or molecules.
Pathways: The exact pathways depend on the specific application .
Comparison with Similar Compounds
1-Ethyl-3-(9H-xanthen-9-yl)urea stands out due to its unique combination of fluorescence properties and urea functionality. Similar compounds include other xanthene derivatives and fluorescent dyes .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-ethyl-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C16H16N2O2/c1-2-17-16(19)18-15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H2,17,18,19) |
InChI Key |
HLYZZLDMHPQAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
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